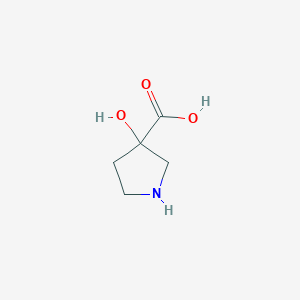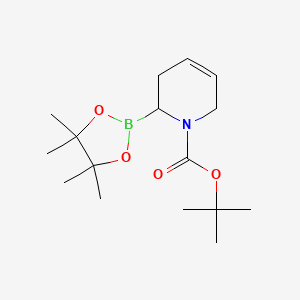
2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(p-tolyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(p-tolyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C21H19FN4O3 and its molecular weight is 394.406. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(p-tolyl)hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(p-tolyl)hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiviral Activities
Research demonstrates the antimicrobial and antiviral potential of compounds similar to the queried chemical, indicating its utility in developing new treatments. For instance, compounds synthesized from hydrazine derivatives have been evaluated for their antimicrobial activity, with some showing promising results against various bacterial and fungal strains (Ahsan et al., 2016; Desai et al., 2013) (Ahsan et al., 2016) (Desai et al., 2013).
Structural and Conformational Studies
Compounds with similar structures have been subjected to detailed structural and conformational analysis, including studies on tautomeric structures and electrostatic properties, which can provide valuable insights for the design of new drugs with improved efficacy and stability (Bacsa et al., 2013) (Bacsa et al., 2013).
Synthesis of Heterocyclic Compounds
The use of hydrazine derivatives for synthesizing novel pyrimidine and triazole derivatives with potential pharmacological applications highlights the versatility of such compounds in medicinal chemistry. These synthesized compounds have been explored for various activities, including antimicrobial and potential antiviral properties (Mahmoud et al., 2011; Bayrak et al., 2009) (Mahmoud et al., 2011) (Bayrak et al., 2009).
Development of Anticancer Agents
Further research into compounds structurally similar to the queried molecule has led to the exploration of their potential as anticancer agents, indicating a promising avenue for the development of new therapeutic strategies (Fekri et al., 2019) (Fekri et al., 2019).
Material Science Applications
The synthesis and characterization of materials derived from similar compounds, particularly those focusing on polymers and ligands for metal complexes, suggest potential applications in material science and nanotechnology. This includes the development of polymers with specific electronic or photonic properties (Yang & Lin, 1995) (Yang & Lin, 1995).
properties
IUPAC Name |
1-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c1-14-7-9-17(10-8-14)23-21(29)25-24-19(27)18-6-3-11-26(20(18)28)13-15-4-2-5-16(22)12-15/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKICQHRYBIZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2685911.png)

![7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B2685914.png)



![4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2685918.png)
![2-Chloro-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]propanamide](/img/structure/B2685919.png)
![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2685921.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(furan-2-YL)-4-methylpiperidin-1-YL]acetamide](/img/structure/B2685927.png)

![Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2685932.png)